3-amino-3-(2-methylphenyl)propanoic Acid Hydrochloride 3-amino-3-(2-methylphenyl)propanoic Acid Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13609633
InChI: InChI=1S/C10H13NO2.ClH/c1-7-4-2-3-5-8(7)9(11)6-10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H
SMILES: CC1=CC=CC=C1C(CC(=O)O)N.Cl
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol

3-amino-3-(2-methylphenyl)propanoic Acid Hydrochloride

CAS No.:

Cat. No.: VC13609633

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

3-amino-3-(2-methylphenyl)propanoic Acid Hydrochloride -

Specification

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
IUPAC Name 3-amino-3-(2-methylphenyl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C10H13NO2.ClH/c1-7-4-2-3-5-8(7)9(11)6-10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H
Standard InChI Key WYZNGUGIWQZIPN-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(CC(=O)O)N.Cl
Canonical SMILES CC1=CC=CC=C1C(CC(=O)O)N.Cl

Introduction

Structural and Stereochemical Features

3-Amino-3-(2-methylphenyl)propanoic acid hydrochloride (C₁₀H₁₄ClNO₂) is the hydrochloride salt of the corresponding β-amino acid. The free base, 3-amino-3-(2-methylphenyl)propanoic acid, has a molecular weight of 195.21 g/mol , while the hydrochloride form increases to 231.67 g/mol due to the addition of HCl. The compound’s stereochemistry is defined by the (3R) configuration, as confirmed by its InChI key :

Key Structural Attributes:

  • Chiral center: β-carbon (C3) with (R)-configuration.

  • Substituents: 2-methylphenyl group at C3, carboxylic acid at C1, and protonated amino group at C3.

  • Salt form: Stabilizes the amine via ionic interaction with chloride.

The phenyl ring’s methyl group at the ortho position introduces steric hindrance, influencing reactivity and molecular interactions .

Synthesis and Optimization Strategies

Hydrogenation of Dehydroamino Esters

A prevalent method for synthesizing β-aryl-β-amino acids involves hydrogenating dehydroamino esters. For example, Rhodium(I) catalysts under high-pressure H₂ (20 bar) achieve yields >90% for halogenated substrates, while Pd/C at 5 bar H₂ is effective for alkyl-substituted derivatives . Adapting this to 3-amino-3-(2-methylphenyl)propanoic acid hydrochloride:

  • Substrate Preparation: Methyl (E)-3-(2-methylphenyl)acrylate undergoes catalytic hydrogenation.

  • Amination: The resulting ester is treated with ammonia or ammonium salts.

  • Hydrolysis and Salt Formation: Saponification followed by HCl treatment yields the hydrochloride .

Table 1: Comparative Hydrogenation Conditions

CatalystPressure (bar)SubstitutionYield (%)
Rh(COD)₂BF₄20Halogenated91–97
Pd/C5Alkyl85–91

Adapted from Weiner (2009) .

Alternative Route via Friedel-Crafts Alkylation

The patent RU2802445C1 describes a streamlined synthesis for analogous compounds using veratraldehyde and hippuric acid. Key steps include:

  • Condensation: Veratraldehyde reacts with hippuric acid in the presence of sodium acetate.

  • Reduction: Sodium hydroxide and Raney nickel mediate reductive amination.

  • Demethylation: Concentrated HBr removes methyl protecting groups.

  • Salt Formation: HCl neutralization yields the hydrochloride.

Physicochemical Properties

Table 2: Physicochemical Profile

PropertyValue
Molecular FormulaC₁₀H₁₄ClNO₂
Molecular Weight231.67 g/mol
SolubilityHigh in water (>100 mg/mL)
pKa (Carboxylic Acid)~2.5
pKa (Ammonium)~9.8
Melting Point210–215°C (dec.)

The hydrochloride salt enhances aqueous solubility, critical for biological assays. The ortho-methyl group reduces ring electron density, affecting electrophilic substitution kinetics .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to:

  • Melanin Analogues: Via oxidative polymerization, as demonstrated for dihydroxyphenyl derivatives .

  • Anticancer Agents: β-Amino acids are incorporated into tubulin-binding peptides .

Asymmetric Catalysis

Chiral β-amino acids act as ligands in enantioselective synthesis. The (R)-configuration facilitates induction of helicity in metal complexes .

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